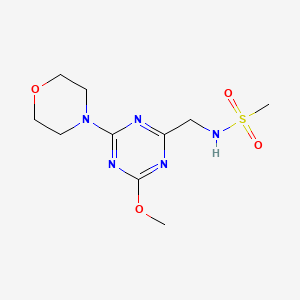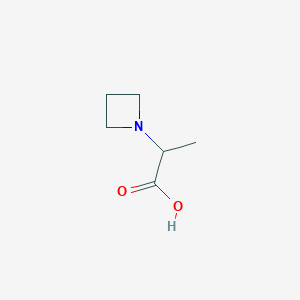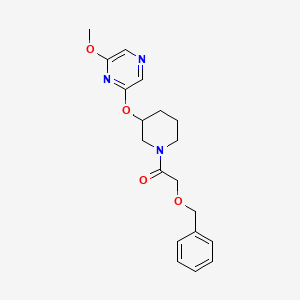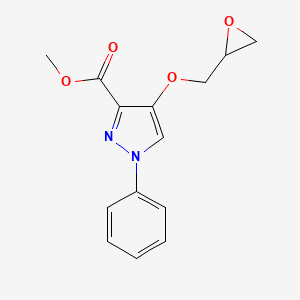![molecular formula C18H18Cl2N2 B2784808 2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 478081-51-5](/img/structure/B2784808.png)
2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBPB and belongs to the pyrrolopyridine family. TBPB has been widely studied for its pharmacological properties and its potential as a therapeutic agent.
Mecanismo De Acción
TBPB acts as a selective activator of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in various tissues and is involved in pain perception, inflammation, and thermoregulation. TBPB binds to a specific site on TRPV1, leading to channel activation and subsequent calcium influx. This calcium influx can trigger various downstream signaling pathways, leading to the observed physiological and pharmacological effects of TBPB.
Biochemical and Physiological Effects:
TBPB has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. These effects include the activation of TRPV1 channels, the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, the improvement of cognitive function, and the reduction of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBPB has several advantages for laboratory experiments, including its high potency and selectivity for TRPV1 channels, its ability to cross the blood-brain barrier, and its low toxicity in animal models. However, TBPB also has some limitations, including its low solubility in water and its relatively low yield in the synthesis process.
Direcciones Futuras
There are several potential future directions for research on TBPB. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential as a lead compound for the development of new cancer therapeutics. Additionally, further studies are needed to fully understand the mechanism of action of TBPB and its downstream signaling pathways.
Métodos De Síntesis
The synthesis of TBPB involves a multi-step process that starts with the reaction of 2,4-dichlorobenzylamine with 2-bromo-1-tert-butylpyridine to form an intermediate. This intermediate is then subjected to a series of reactions involving various reagents and solvents to obtain the final product, TBPB. The yield of the synthesis process is typically around 50%.
Aplicaciones Científicas De Investigación
TBPB has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, TBPB has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, TBPB has been shown to inhibit the growth of various cancer cell lines and can induce apoptosis in cancer cells. In drug discovery, TBPB has been identified as a potential lead compound for the development of new therapeutic agents.
Propiedades
IUPAC Name |
2-tert-butyl-1-[(2,4-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2/c1-18(2,3)16-9-12-5-4-8-21-17(12)22(16)11-13-6-7-14(19)10-15(13)20/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZFNQVYXBKFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1CC3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2784730.png)
![N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784731.png)
![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784735.png)




![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2784744.png)

![6-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784746.png)
